![molecular formula C10H11NO3 B1336473 4-Ethyl-2-methyl-4H-furo[3,2-b]pyrrol-5-carbonsäure CAS No. 80709-81-5](/img/structure/B1336473.png)
4-Ethyl-2-methyl-4H-furo[3,2-b]pyrrol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of furo[3,2-b]pyrroles. This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with an ethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-3-methylfuran with an appropriate amine can lead to the formation of the desired furo[3,2-b]pyrrole system. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and the choice of oxidizing agent.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong nucleophiles, such as alkoxides or amines, in the presence of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
Wirkmechanismus
The mechanism of action of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid depends on its specific application and the biological target it interacts with
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Pathways Involved: The compound may influence specific biochemical pathways, such as signaling pathways, metabolic pathways, or gene expression pathways. By modulating these pathways, the compound can affect cellular processes and physiological functions.
Vergleich Mit ähnlichen Verbindungen
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-aldehyde: This compound has an aldehyde group instead of a carboxylic acid group. It may exhibit different reactivity and biological activities compared to the carboxylic acid derivative.
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-amine: This compound has an amine group instead of a carboxylic acid group
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-ester: This compound has an ester group instead of a carboxylic acid group. It may be used in different synthetic applications and exhibit different reactivity.
The uniqueness of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid lies in its specific functional groups and the resulting chemical and biological properties. Its carboxylic acid group provides opportunities for various chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKURVZOYRWIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(O2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
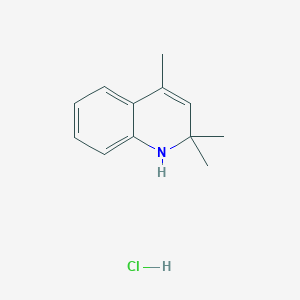
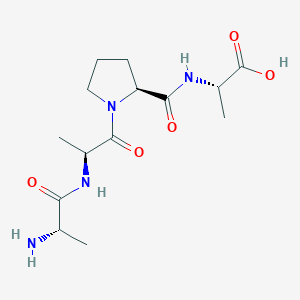
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
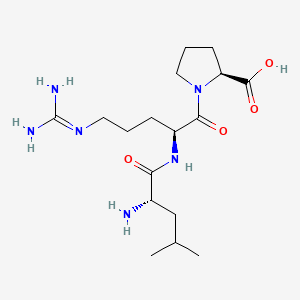


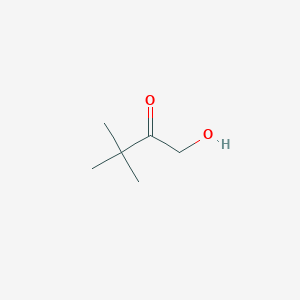

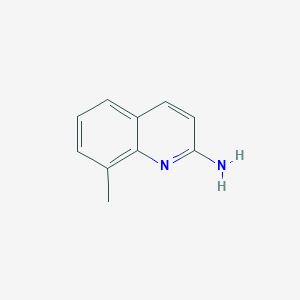


![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)


